molecular formula C27H29N5O2S B11423991 N-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11423991
M. Wt: 487.6 g/mol
InChI Key: JQKGJUPTFKQHGP-UHFFFAOYSA-N
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Description

N-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a quinoxaline ring, a piperazine ring substituted with a 2,3-dimethylphenyl group, and a sulfonamide group attached to a 4-methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Substitution with Piperazine: The quinoxaline derivative is then reacted with a piperazine derivative, specifically 4-(2,3-dimethylphenyl)piperazine, under basic conditions to form the desired piperazine-quinoxaline intermediate.

    Sulfonamide Formation: The final step involves the reaction of the piperazine-quinoxaline intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide
  • N-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide
  • N-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide

Uniqueness

The uniqueness of N-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide lies in its specific substitution pattern on the piperazine and quinoxaline rings, which can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C27H29N5O2S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H29N5O2S/c1-19-11-13-22(14-12-19)35(33,34)30-26-27(29-24-9-5-4-8-23(24)28-26)32-17-15-31(16-18-32)25-10-6-7-20(2)21(25)3/h4-14H,15-18H2,1-3H3,(H,28,30)

InChI Key

JQKGJUPTFKQHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=CC(=C5C)C

Origin of Product

United States

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